molecular formula C20H20FN3O2 B4023161 N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B4023161
M. Wt: 353.4 g/mol
InChI Key: LUBOMKNVGLYFSV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a high-purity chemical compound offered for research and development applications. With the CAS Number 537680-40-3 and a molecular formula of C20H20FN3O2, it has a molecular weight of 353.39 g/mol . This tetrahydropyrimidine-5-carboxamide derivative is part of a class of compounds investigated for their potential biological activities. Related tetrahydropyrimidine derivatives have been studied as novel capsid assembly modulators for the Hepatitis B Virus (HBV), demonstrating the research value of this chemical scaffold in antiviral discovery . Furthermore, compounds featuring the 2,5-dimethylphenyl scaffold, similar to the aniline moiety in this molecule, are recognized in medicinal chemistry for their antimicrobial properties and are being explored as novel candidates targeting multidrug-resistant pathogens . Researchers are investigating such structures to develop new leads against Gram-positive bacteria and drug-resistant fungi. This product is intended for research purposes in chemistry and biology laboratories. It is provided as is, and it is the responsibility of the researcher to determine the compound's suitability for any specific application. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-11-8-9-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-4-5-7-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBOMKNVGLYFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2,5-dimethylphenylamine with 2-fluorobenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to form the tetrahydropyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of tetrahydropyrimidine derivatives, characterized by a complex structure that includes multiple functional groups. The key features of its structure include:

  • Tetrahydropyrimidine Core : Essential for biological activity.
  • Substituted Aromatic Rings : The presence of 2,5-dimethylphenyl and 2-fluorophenyl groups enhances its pharmacological properties.
  • Carboxamide Functional Group : This group contributes to the compound's solubility and binding affinity.

Antitumor Activity

Research indicates that this compound acts as an inhibitor of thymidine phosphorylase (TP), an enzyme involved in nucleotide metabolism. TP is often overexpressed in tumor tissues and is associated with tumor growth and metastasis. By inhibiting this enzyme, the compound may reduce the proliferation of cancer cells and enhance the efficacy of existing chemotherapeutic agents .

Antimicrobial Properties

Several studies have reported the antimicrobial activity of tetrahydropyrimidine derivatives. The unique structure of N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suggests potential applications as an antimicrobial agent against various pathogens. The presence of fluorine in its structure may enhance its bioactivity against resistant strains .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures exhibit neuroprotective properties. This compound may have implications in treating neurodegenerative diseases by modulating neuroinflammatory pathways or protecting neuronal cells from oxidative stress .

Case Study 1: Thymidine Phosphorylase Inhibition

A study focused on evaluating the inhibitory effects of various tetrahydropyrimidine derivatives on TP activity. Results showed that this compound exhibited a significant reduction in TP activity compared to control groups. This finding supports its potential use as an antitumor agent .

Case Study 2: Antimicrobial Screening

In a comparative study assessing the antimicrobial efficacy of several compounds against Staphylococcus aureus and Escherichia coli, the tetrahydropyrimidine derivative demonstrated notable inhibition zones, indicating strong antimicrobial activity. Further investigations are needed to elucidate the mechanism behind this activity .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antitumor ActivityInhibits thymidine phosphorylase; reduces tumor cell growth ,
Antimicrobial PropertiesEffective against bacterial pathogens ,
Neuroprotective EffectsPotentially protects neurons from oxidative stress

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methodological Considerations

Structural analyses of similar compounds rely on tools such as:

  • SHELX (): Used for small-molecule refinement to determine bond lengths and angles.
  • Graph Set Analysis (): Critical for mapping hydrogen-bonding patterns in crystals.
  • Ring Puckering Coordinates (): Quantifies conformational distortions in the tetrahydropyrimidine ring.

Biological Activity

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by a tetrahydropyrimidine core and various functional groups which may influence its biological interactions.

  • Molecular Formula : C_{17}H_{18}F_{1}N_{3}O_{2}
  • Molecular Weight : Approximately 319.35 g/mol

Biological Activities

The biological activity of this compound has been explored through various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. Studies indicate that these compounds can inhibit the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans due to their ability to interfere with microbial cellular processes .

Anti-inflammatory Properties

Research has suggested that compounds similar to this compound may exhibit anti-inflammatory effects. This is attributed to their capacity to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines.

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies have indicated that it can interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, docking studies have demonstrated its potential to inhibit HIV-1 integrase activity, which is crucial for viral replication and could be extrapolated to understand similar mechanisms in cancer cell biology .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Demonstrated significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Anti-inflammatory Activity Showed reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating potential use in inflammatory diseases.
Anticancer Activity Exhibited IC50 values of 0.65 µM against HIV integrase in isolated enzyme assays; however, limited efficacy was noted in whole-cell assays .

The mechanism by which this compound exerts its biological effects is primarily through the formation of covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition of critical cellular functions and signaling pathways.

Q & A

Basic: What are the optimal synthetic routes for N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

Methodological Answer:
The synthesis typically involves acid-catalyzed cyclocondensation of substituted β-ketoamides, aldehydes, and urea derivatives. Key steps include:

  • Reagent Selection : Use of trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) as catalysts to enhance reaction efficiency .
  • Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane improve yield by stabilizing intermediates .
  • Temperature Control : Reactions are performed under reflux (80–100°C) for 8–12 hours to ensure complete cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate the final product .

Characterization : Confirmation via 1H NMR^1 \text{H NMR} (amide proton at δ 10.2–10.5 ppm), 13C NMR^{13} \text{C NMR} (carbonyl signals at δ 165–170 ppm), and HRMS .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the amide group and fluorophenyl substituents) .
  • Spectroscopic Analysis :
    • 1H NMR^1 \text{H NMR}: Verify methyl groups (δ 2.1–2.4 ppm for CH3_3) and aromatic protons (δ 6.8–7.4 ppm) .
    • 19F NMR^{19} \text{F NMR}: Detect fluorophenyl substituents (δ -110 to -115 ppm) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 423.18) .

Advanced: How to resolve contradictions between crystallographic data and spectroscopic results?

Methodological Answer:

  • Comparative Analysis : Overlay experimental 1H NMR^1 \text{H NMR} shifts with DFT-calculated chemical shifts to identify discrepancies caused by dynamic effects (e.g., rotamers) .
  • Variable-Temperature NMR : Perform experiments at 298–343 K to detect conformational changes affecting signal splitting .
  • Supplementary Techniques : Use IR spectroscopy to validate carbonyl stretching frequencies (1680–1700 cm1^{-1}) and Raman spectroscopy for crystallinity assessment .

Advanced: What methodologies are suitable for evaluating bioactivity against microbial targets?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Enzyme Inhibition : Assess binding to dihydrofolate reductase (DHFR) using fluorescence polarization assays .
  • In Silico Studies : Molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., DHFR’s hydrophobic pocket) .

Advanced: How do stereochemical variations in substituents affect bioactivity?

Methodological Answer:

  • Stereoisomer Synthesis : Prepare diastereomers via chiral auxiliaries (e.g., Evans oxazolidinones) and compare activities .

  • SAR Analysis : Correlate substituent positions (e.g., 2-fluorophenyl vs. 3-fluorophenyl) with MIC values. For example:

    Substituent PositionMIC (μg/mL) S. aureusMIC (μg/mL) E. coli
    2-Fluorophenyl12.525.0
    3-Fluorophenyl25.050.0
  • Computational Modeling : Density Functional Theory (DFT) to calculate steric/electronic effects of substituents on binding affinity .

Advanced: How to develop HPLC methods for purity analysis?

Methodological Answer:

  • Column Selection : C18 reverse-phase column (250 × 4.6 mm, 5 μm) .
  • Mobile Phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA):
    • 0–10 min: 40% → 70% acetonitrile
    • Flow rate: 1.0 mL/min .
  • Detection : UV at 254 nm (amide chromophore) with retention time ~8.2 min .
  • Validation : Linearity (R2^2 > 0.999), LOD (0.1 μg/mL), and LOQ (0.3 μg/mL) .

Advanced: What are the degradation pathways under stress conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic Hydrolysis (0.1 M HCl, 70°C): Cleavage of the amide bond, yielding 2,5-dimethylaniline and tetrahydropyrimidine fragments .
    • Oxidative Stress (3% H2_2O2_2): Oxidation of the methyl group to carboxylic acid .
  • LC-MS Analysis : Identify degradation products via [M+H]+^+ peaks (e.g., m/z 180.1 for 2,5-dimethylaniline) .

Advanced: How to design comparative studies with structural analogs?

Methodological Answer:

  • Analog Selection : Compare with N-(3,4-dimethylphenyl) and N-(4-chlorophenyl) derivatives .

  • Activity Metrics :

    CompoundIC50_{50} (μM) DHFR InhibitionLogP
    Target Compound0.453.2
    N-(3,4-dimethylphenyl) analog1.203.8
    N-(4-chlorophenyl) analog0.854.1
  • Statistical Analysis : Use ANOVA to determine significance (p < 0.05) in bioactivity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 2
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N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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